2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Overview
Description
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide: is a complex organic compound that features a pyridazine ring, a trifluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the pyridazine derivative with acetic anhydride.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridazine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the acetamide moiety can yield an amine derivative.
Substitution: Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests it could interact with biological macromolecules in specific ways.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be investigated for its ability to act as a drug candidate for various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyridazine ring may facilitate interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide: Similar structure but with the trifluoromethyl group in a different position, potentially altering its reactivity and interactions.
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide: Contains a benzyl group instead of a phenyl group, which may affect its solubility and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-9-5-6-13(22)20(19-9)8-12(21)18-11-4-2-3-10(7-11)14(15,16)17/h2-7H,8H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOPEFXBORVBBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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